Cas no 1804700-23-9 (Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate)

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its functional groups—chloromethyl, cyano, difluoromethyl, and ester—offer multiple reactive sites for further modifications, making it a valuable intermediate in heterocyclic chemistry. The presence of the difluoromethyl group enhances metabolic stability and bioavailability in drug development, while the chloromethyl moiety facilitates nucleophilic substitution reactions. The ester group allows for hydrolysis or transesterification, broadening its applicability. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its structural flexibility and reactivity. High purity and consistent quality ensure reliable performance in research and industrial applications.
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate structure
1804700-23-9 structure
Product name:Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
CAS No:1804700-23-9
MF:C11H9ClF2N2O2
Molecular Weight:274.651168584824
CID:4879270

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
    • インチ: 1S/C11H9ClF2N2O2/c1-2-18-11(17)9-7(4-15)16-5-6(3-12)8(9)10(13)14/h5,10H,2-3H2,1H3
    • InChIKey: GLDZJNUOAGALRW-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=C(C#N)C(C(=O)OCC)=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 345
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 63

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029038524-1g
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
1804700-23-9 95%
1g
$3,184.50 2022-04-01
Alichem
A029038524-250mg
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
1804700-23-9 95%
250mg
$1,078.00 2022-04-01
Alichem
A029038524-500mg
Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate
1804700-23-9 95%
500mg
$1,819.80 2022-04-01

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate 関連文献

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylateに関する追加情報

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1804700-23-9): A Comprehensive Overview

Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1804700-23-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise in the development of novel therapeutic agents. Its unique chemical properties make it a valuable intermediate in synthetic chemistry, particularly in the synthesis of complex molecules with potential biological activity.

The molecular structure of Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate features a pyridine core substituted with several functional groups. The presence of a chloromethyl group at the 5-position, a cyanide group at the 2-position, and a difluoromethyl group at the 4-position contributes to its reactivity and makes it a versatile building block for further chemical modifications. Additionally, the ester group at the 3-position enhances its solubility and stability, making it suitable for various synthetic applications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing pyridine moieties. Pyridine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate suggests that it may exhibit unique interactions with biological targets, making it an attractive candidate for drug discovery.

One of the most compelling aspects of Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate is its role as a key intermediate in the synthesis of more complex molecules. The availability of this compound allows researchers to efficiently construct intricate scaffolds that can be further modified to explore new pharmacophores. For instance, the chloromethyl group can be readily transformed into other functional groups such as alcohols or amines through nucleophilic substitution reactions, while the cyanide group can be reduced to form alkynes or carboxylic acids. These transformations provide chemists with a high degree of flexibility in designing novel compounds.

The incorporation of halogen atoms, particularly fluorine atoms, is another notable feature of Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate. Halogenated pyridines are known to enhance metabolic stability and binding affinity towards biological targets. The presence of two fluorine atoms at the 4-position not only improves the compound's lipophilicity but also increases its resistance to enzymatic degradation. These properties make it an excellent candidate for developing drugs with improved pharmacokinetic profiles.

In the realm of medicinal chemistry, Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate has been explored in several research studies aimed at identifying new therapeutic agents. One notable area of interest is its potential application in oncology. Preclinical studies have demonstrated that pyridine derivatives can interfere with key signaling pathways involved in cancer cell proliferation and survival. The unique structure of Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate, with its combination of electron-withdrawing and electron-donating groups, suggests that it may selectively target cancer cells while minimizing toxicity to healthy tissues.

The compound's ability to undergo further chemical modifications also opens up possibilities for developing prodrugs or targeted delivery systems. By incorporating additional functionalities or linking it to biomolecules such as peptides or antibodies, researchers can create novel formulations that enhance drug delivery and bioavailability. This approach is particularly relevant in cases where oral administration or systemic delivery is desired.

The synthesis of Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are often employed to achieve high yields and purity. The availability of well-documented synthetic protocols ensures that researchers can reliably produce this compound for their studies.

The safety profile of Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate is another critical consideration in its application as a pharmaceutical intermediate. While comprehensive toxicological data may not be available yet due to its relatively recent discovery, initial studies suggest that it exhibits moderate solubility and stability under standard storage conditions. Proper handling procedures should be followed to minimize exposure risks during synthesis and handling.

The future prospects for Ethyl 5-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-3-carboxylate are promising given its unique structural features and potential biological activities. Continued research efforts are needed to fully elucidate its pharmacological properties and explore new synthetic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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